4-Chlorobenzyl methyl sulfone

概要

説明

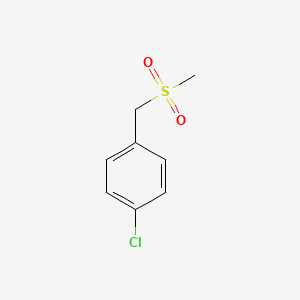

4-Chlorobenzyl methyl sulfone is an organic compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol . It is characterized by the presence of a chlorobenzyl group attached to a methyl sulfone moiety. This compound is often used as a reference standard in environmental and food analysis due to its stability and well-defined chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl methyl sulfone can be synthesized through the reaction of 4-chlorobenzyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the sulfone group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

化学反応の分析

Types of Reactions: 4-Chlorobenzyl methyl sulfone undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: The compound can be reduced to form sulfides using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

Oxidation: Formation of 4-chlorobenzyl sulfonic acid.

Reduction: Formation of 4-chlorobenzyl methyl sulfide.

Substitution: Formation of various substituted benzyl methyl sulfones depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Cytoprotective Agent in Cancer Therapy

4-Chlorobenzyl methyl sulfone has been identified as a potential cytoprotective agent in cancer treatment. It is part of a class of compounds known as styryl sulfones, which have demonstrated efficacy in protecting normal cells from the cytotoxic effects of chemotherapeutic agents. Research indicates that these compounds can inhibit tumor cell growth by inducing apoptosis without harming normal cells. This selective action is believed to be mediated through the Mitogen Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival .

Dosage and Administration

The effective dosage for cytoprotective effects ranges from 0.01 to 150 mg/kg/day, depending on individual patient factors and the nature of the cancer treatment being administered. The compound can be delivered through various routes including oral and intravenous methods, allowing flexibility in treatment protocols .

Environmental Applications

Herbicide Metabolite

this compound is also recognized as a metabolite of certain herbicides, specifically thiobencarb. Its presence has been monitored in environmental studies to assess the degradation and ecological impact of herbicides in agricultural settings. For instance, it was detected in fish and shrimp following the application of thiobencarb, indicating its potential bioaccumulation and persistence in aquatic environments .

Regulatory Considerations

Due to its classification as a pesticide metabolite, understanding the environmental fate of this compound is essential for regulatory compliance and risk assessment. The European Food Safety Authority (EFSA) has conducted evaluations to establish maximum residue limits (MRLs) for this compound in food products, ensuring consumer safety while allowing for agricultural practices .

Case Studies

作用機序

The mechanism of action of 4-chlorobenzyl methyl sulfone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular responses.

類似化合物との比較

4-Chlorobenzyl methyl sulfone can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Benzyl methyl sulfone, 4-chlorobenzyl sulfonic acid, and 4-chlorobenzyl methyl sulfide.

Uniqueness: The presence of both a chlorobenzyl group and a methyl sulfone moiety in this compound provides unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.

By understanding the detailed aspects of this compound, researchers can better utilize this compound in their scientific endeavors and explore its potential in various fields.

生物活性

4-Chlorobenzyl methyl sulfone (CBMS) is a chemical compound with the molecular formula . It has garnered interest in various fields, particularly in biological and environmental sciences, due to its unique structural properties and potential applications. This article aims to provide an in-depth analysis of the biological activity of CBMS, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H9ClO2S

- Molecular Weight : 202.67 g/mol

- Structure : Contains a chlorobenzyl moiety attached to a methyl sulfone group.

CBMS exhibits biological activity primarily through its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl group may also enhance its binding affinity and specificity towards certain biological targets.

Antimicrobial Properties

Research indicates that CBMS possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

CBMS has been studied for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers such as TNF-α and IL-6. This effect is attributed to the compound's ability to inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of CBMS against resistant bacterial strains. The results showed that CBMS was effective at lower concentrations compared to conventional antibiotics, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .

Study on Anti-inflammatory Activity

In a controlled trial involving rats, researchers evaluated the anti-inflammatory effects of CBMS in induced paw edema models. The results indicated a significant reduction in edema size compared to control groups, supporting its potential use as an anti-inflammatory agent .

Toxicological Profile

The toxicological assessment of CBMS has revealed low acute toxicity levels. In chronic exposure studies, no significant adverse effects were observed at doses up to 100 mg/kg body weight. However, further studies are needed to fully understand its long-term effects and potential environmental impact.

特性

IUPAC Name |

1-chloro-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAHSDOLKYATFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974679 | |

| Record name | 1-Chloro-4-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-80-4 | |

| Record name | Sulfone, p-chlorobenzyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。